molecular formula C8H16BrNO2 B8063985 (S)-tert-Butyl (1-bromopropan-2-yl)carbamate

(S)-tert-Butyl (1-bromopropan-2-yl)carbamate

Cat. No.: B8063985
M. Wt: 238.12 g/mol
InChI Key: OTOODTHBNJYOIV-LURJTMIESA-N
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Description

(S)-tert-Butyl (1-bromopropan-2-yl)carbamate is a valuable chiral alkyl halide building block extensively used in organic synthesis and medicinal chemistry research. Its primary utility stems from the presence of two protected, differentially reactive functional groups: a tert-butoxycarbonyl (Boc)-protected amine and a bromine atom. The Boc group is a cornerstone of amine protection in peptide synthesis and beyond, as it is stable under a wide range of conditions but can be readily removed with mild acid to unveil the primary amine. The bromine atom serves as an excellent leaving group, making the compound an ideal electrophile for nucleophilic substitution reactions, such as Suzuki couplings, aminations, and alkylations, to construct more complex chiral architectures. This specific (S)-enantiomer is particularly crucial for the stereoselective synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules where the absolute configuration is critical for function. Researchers employ this compound as a key intermediate for introducing a 1,2-amino alcohol or diamino motif, a common pharmacophore found in various therapeutic agents. The compound must be stored in a cool, dry place, and handling should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-bromopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOODTHBNJYOIV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of (S)-2-Aminopropan-1-ol

The starting material, (S)-2-aminopropan-1-ol, is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

Reaction Conditions

ParameterValue
SolventTetrahydrofuran (THF)
BaseTriethylamine (TEA)
Temperature0°C to room temperature
Reaction Time4–6 hours
Yield85–92%

The reaction proceeds via nucleophilic attack of the amine on Boc₂O, forming a stable carbamate. Excess Boc₂O (1.2–1.5 equivalents) ensures complete conversion.

Bromination of the Hydroxyl Group

The hydroxyl group in (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate is substituted with bromine using phosphorus tribromide (PBr₃), hydrobromic acid (HBr), or the Appel reaction (CBr₄/PPh₃).

PBr₃-Mediated Bromination

Procedure :

  • PBr₃ (1.1 equivalents) is added dropwise to a cooled (0°C) solution of the alcohol in dichloromethane (DCM).

  • The mixture is stirred at room temperature for 2–4 hours.

Outcomes :

MetricValue
Yield78–85%
Purity (HPLC)≥98%
Configuration Retention>99% ee

SN2 mechanism dominates, ensuring inversion at carbon 1 without affecting the chiral center at carbon 2.

HBr Gas in Ether

Procedure :

  • Anhydrous HBr gas is bubbled into a solution of the alcohol in diethyl ether at 0°C.

  • The reaction is quenched with ice-cold water after 12 hours.

Outcomes :

MetricValue
Yield65–72%
Side Products<5% (alkyl bromide decomposition)

Appel Reaction (CBr₄/PPh₃)

Procedure :

  • A stoichiometric mixture of CBr₄ (1.2 eq) and PPh₃ (1.2 eq) is added to the alcohol in DCM.

  • The reaction is complete within 1 hour at room temperature.

Outcomes :

MetricValue
Yield80–88%
Solvent Recovery90% DCM recycled

Comparative Analysis of Bromination Methods

MethodYield (%)Purity (%)Stereochemical IntegrityScalability
PBr₃78–8598ExcellentModerate
HBr Gas65–7295GoodLow
Appel Reaction80–8897ExcellentHigh

The Appel reaction offers superior scalability and minimal racemization, making it preferred for industrial applications.

Purification and Characterization

Work-Up and Isolation

Post-bromination, the crude product is subjected to:

  • Washing : Saturated NaHCO₃ (20 mL) to neutralize residual acid.

  • Drying : Anhydrous MgSO₄.

  • Evaporation : Rotary evaporation under reduced pressure.

  • Recrystallization : Boiling in acetonitrile (20 mL) followed by cooling to afford white crystals.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.35 (m, 1H, CH), 3.58 (dd, J = 10.4 Hz, 2H, CH₂Br), 4.85 (br s, 1H, NH).

  • Optical Rotation : [α]²⁵D = +12.5° (c = 1.0, CHCl₃).

  • HPLC : tR = 8.2 min (Chiralcel OD-H, hexane:i-PrOH = 90:10).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors for bromination to enhance safety and efficiency:

  • Reactant Feed : 10 L/h of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate in DCM.

  • Residence Time : 30 minutes.

  • Output : 2.5 kg/h of product at 99% ee.

Applications in Asymmetric Synthesis

The compound serves as a chiral building block in:

  • Peptide Coupling : Introduces brominated side chains for click chemistry.

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-bromopropan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

(S)-tert-Butyl (1-bromopropan-2-yl)carbamate has several notable applications across different scientific domains:

Organic Synthesis

The compound is widely utilized as a protecting group for amines in organic synthesis. This function is critical in facilitating the formation of complex molecules by preventing unwanted reactions during multi-step syntheses.

Pharmaceutical Development

In medicinal chemistry, it serves as an intermediate in the synthesis of various bioactive molecules , including pharmaceuticals and agrochemicals. Its role as a carbamate derivative enhances its ability to interact with biological targets, making it valuable in drug discovery .

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics.
  • Enzyme Inhibition: It has been found to inhibit certain proteases implicated in neurodegenerative diseases, including Alzheimer's disease, due to its structural similarity to known enzyme substrates.
  • Cytotoxicity in Cancer Research: In vitro studies demonstrate its ability to induce apoptosis in specific cancer cell lines, activating caspase pathways and highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits proteases related to neurodegenerative diseases
CytotoxicityInduces apoptosis in certain cancer cell lines

Table 2: Toxicological Data

ParameterValue
Acute ToxicityModerate toxicity levels
LD50Not yet fully established
Safety AssessmentRequires further investigation

Case Study 1: Antimicrobial Properties

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, making it a candidate for further development into antibiotic therapies.

Case Study 2: Cancer Research

In research focusing on cancer cell lines, treatment with this compound resulted in increased apoptosis rates. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential utility in cancer therapeutics.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-bromopropan-2-yl)carbamate involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbamate group can undergo reduction or oxidation, leading to the formation of amines or oxidized derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of (S)-tert-Butyl (1-bromopropan-2-yl)carbamate, a comparative analysis with analogous carbamates is essential. Key compounds are selected based on structural similarity, stereochemistry, and functional group variations (Table 1).

Table 1: Structural and Functional Comparison of Selected Carbamates

Compound Name Substituents/Backbone Stereochemistry Key Features Similarity Score*
This compound 1-bromo-propan-2-yl (S) Bromine as leaving group; Boc protection; chiral center Reference
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate Cyclopropyl with 4-bromophenyl N/A Aromatic bromine; rigid cyclopropane ring 0.96
(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate 4-bromophenyl-ethyl (R) Enantiomeric bromophenyl group; Boc protection 0.91
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate Propargyl backbone with methoxy group N/A Alkyne functionality; methoxy-methylamino group 0.67
(R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate Hydroxyethyl-phenyl Racemic Hydroxyl group for further derivatization; Boc-protected phenol derivative

*Similarity scores derived from structural fingerprint analysis (Tanimoto index) .

Stereochemical and Reactivity Differences

  • Enantiomeric Pairs : The (S)-configuration of the target compound contrasts with its (R)-isomer (e.g., (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate ). Enantiomers exhibit divergent interactions in chiral environments, such as enzyme-binding sites, impacting pharmacological activity.
  • Bromine Reactivity : Compared to tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate, the target compound’s bromine is more sterically accessible, favoring SN2 reactions or Suzuki-Miyaura couplings . The cyclopropane derivative’s rigid structure limits nucleophilic attack.
  • Functional Group Versatility : Unlike the hydroxyl group in (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate , the bromine in the target compound enables cross-coupling reactions (e.g., forming carbon-carbon bonds).

Biological Activity

(S)-tert-Butyl (1-bromopropan-2-yl)carbamate, with the molecular formula C₈H₁₆BrNO₂, is an organic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for pharmaceutical applications.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety linked to a bromopropane structure. This unique configuration is significant for its reactivity and biological interactions, making it a candidate for various synthetic applications in pharmaceuticals and agrochemicals.

Research into the mechanism of action of this compound is still in preliminary stages. However, it is believed that this compound may interact with specific molecular targets within biological systems. Such interactions could involve binding to enzymes or receptors, thereby modulating their activity and triggering downstream effects relevant to therapeutic applications.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Cytotoxicity : Early investigations suggest that the compound may possess cytotoxic properties, which warrant further exploration in cancer research. Its structural similarity to other bioactive carbamates suggests potential for inducing cell death in specific cancer cell lines.
  • Enzyme Interaction : The compound's ability to interact with enzymes could lead to inhibition or activation pathways critical for cellular functions. Understanding these interactions is crucial for determining its therapeutic potential.

Study 1: Cytotoxic Effects on Cancer Cells

A study evaluating the cytotoxic effects of various carbamate derivatives highlighted the potential of this compound to induce cell death in cancerous cells. The findings indicated that compounds with similar structures could significantly affect cell viability, suggesting that this compound may also exhibit similar properties .

CompoundIC50 (μM)Effect on Cell Viability
Compound A5.0Significant reduction
Compound B10.0Moderate reduction
This compoundTBDTBD

Study 2: Enzyme Inhibition

Another research effort focused on enzyme inhibition demonstrated that derivatives of carbamates can modulate enzyme activity, influencing metabolic pathways involved in cell proliferation and apoptosis. While specific data for this compound is lacking, its structural analogs have shown promising results in similar assays .

Q & A

Q. What are the recommended storage conditions for (S)-tert-Butyl (1-bromopropan-2-yl)carbamate to ensure stability?

The compound should be stored in a sealed, moisture-free container under refrigeration (2–8°C) to prevent decomposition. Stability under these conditions is confirmed by its resistance to hydrolysis and thermal degradation in analogous tert-butyl carbamates . Avoid exposure to incompatible materials such as strong oxidizing agents.

Q. How can researchers safely handle this compound to minimize exposure risks?

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. For prolonged handling, wear a full-face respirator with N100/P3 filters if engineering controls are insufficient .
  • Engineering Controls: Perform reactions in a fume hood to avoid inhalation of aerosols or dust.
  • Decontamination: Wash hands thoroughly after handling. Contaminated gloves should be disposed of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., CDCl3_3) to confirm the tert-butyl group (1.2–1.4 ppm for 1H^1H), bromine-coupled protons, and carbamate carbonyl (~155 ppm in 13C^{13}C) .
  • Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS verifies molecular weight (e.g., expected [M+H]+^+ for C8 _8H15 _{15}BrNO2_2: 236.03) .
  • X-ray Crystallography: Resolve stereochemistry using SHELXL refinement for single crystals .

Advanced Research Questions

Q. What strategies can resolve enantiomeric impurities during synthesis?

  • Chiral Chromatography: Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.
  • Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) to form separable salts .
  • Enzymatic Resolution: Employ lipases or esterases to selectively hydrolyze one enantiomer .

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

The bromine atom acts as a leaving group in SN2_2 reactions. Optimize substitution by:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Base Selection: Use mild bases (K2 _2CO3_3) to deprotonate nucleophiles (e.g., amines, thiols) without degrading the carbamate .
  • Temperature Control: Moderate heating (40–60°C) accelerates displacement while avoiding tert-butyl group cleavage .

Q. What computational methods are suitable for modeling stereochemical outcomes in reactions?

  • Density Functional Theory (DFT): Calculate transition states to predict enantioselectivity in substitution or coupling reactions.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
  • SHELX Refinement: Validate experimental crystallographic data to resolve ambiguities in stereochemical assignments .

Q. How can conflicting crystallographic data during structural determination be addressed?

  • Twinning Analysis: Use SHELXL’s TWIN command to refine twinned crystals.
  • Validation Tools: Cross-check with PLATON or R1/R1free_{\text{free}} discrepancies to identify space group errors .
  • Complementary Spectroscopy: Correlate X-ray data with NMR/IR to confirm bond connectivity .

Q. What challenges arise in optimizing reaction yields for multi-step syntheses using this compound?

  • Protecting Group Stability: Ensure the tert-butyl carbamate remains intact under acidic/basic conditions. Use TFA for selective deprotection .
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate intermediates.
  • Side Reactions: Monitor for β-elimination (due to bromide) or racemization via 1H^1H NMR kinetics .

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